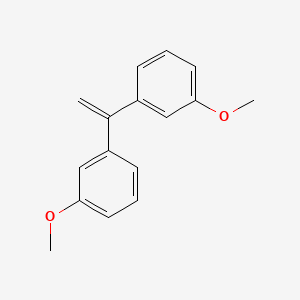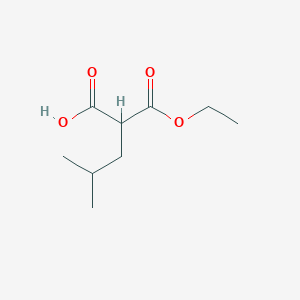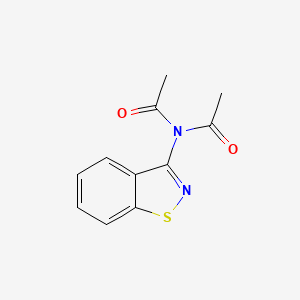
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, producing the desired product as a colorless powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents for the reverse reactions. The conditions are typically mild, involving moderate temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions include N-alkylated derivatives and various substituted isoquinolines, depending on the specific reagents and conditions used .
科学研究应用
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Medicine: The compound is explored for its pharmacological potential, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism by which 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinoline: A related compound with a similar core structure but different substituents.
N-alkylated 3,4-dihydroisoquinolinones: These compounds have similar pharmacological properties and are synthesized using similar methods.
Uniqueness
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and dihydroisoquinoline core make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
184906-26-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
3,3,5,7-tetramethyl-4H-isoquinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-14-13(3,4)6-11(10)9(2)12(8)15/h5,7,15H,6H2,1-4H3 |
InChI 键 |
RWSIBHYLTNOEHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC(N=C2)(C)C)C(=C1O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

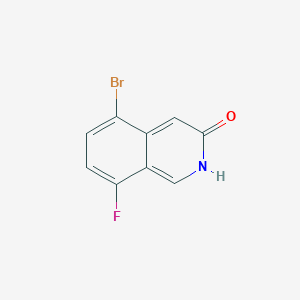
![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)
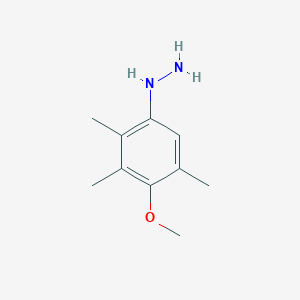
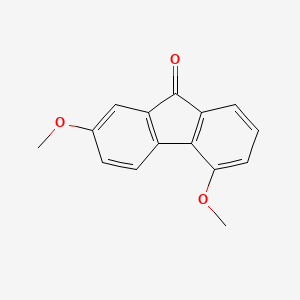
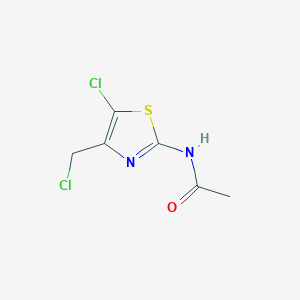
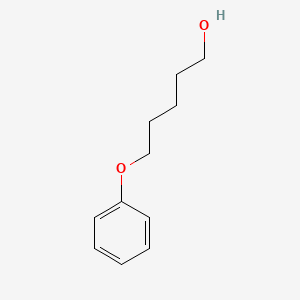
![N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine](/img/structure/B8611692.png)
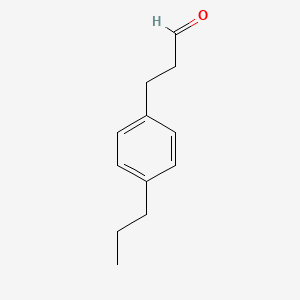
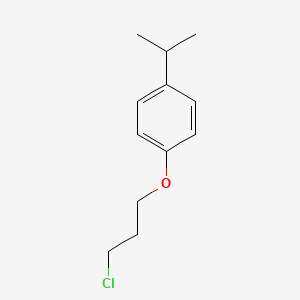
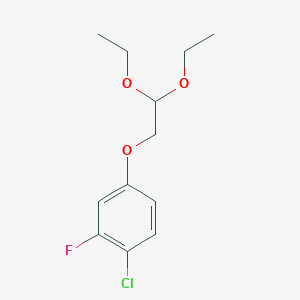
![1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)
